

7-methyl-1H-benzo[d]imidazole CAS number and structure

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Compound of Interest

Compound Name: 7-methyl-1H-benzo[d]imidazole

Cat. No.: B1586504

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An In-Depth Technical Guide to **7-methyl-1H-benzo[d]imidazole**: A Core Scaffold for Modern Drug Discovery

Executive Summary

The benzimidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds. This guide provides a comprehensive technical overview of **7-methyl-1H-benzo[d]imidazole**, a key derivative that serves as a versatile building block for the synthesis of novel therapeutic agents. We will delve into its fundamental chemical and physical properties, provide validated protocols for its synthesis and purification, discuss methods for structural confirmation, and explore its applications in contemporary drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this important heterocyclic motif in their work.

Introduction: The Significance of the Benzimidazole Scaffold

The fusion of benzene and imidazole rings creates the benzimidazole system, a bicyclic heterocycle with a unique combination of steric and electronic properties.^[1] This structure is bioisosteric to naturally occurring purines, allowing it to interact with a wide array of biological targets, including enzymes and receptors, often by mimicking endogenous ligands.^[1]

Consequently, benzimidazole derivatives have found broad utility as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3]

7-methyl-1H-benzo[d]imidazole, with its strategically placed methyl group, offers a nuanced modification to the core benzimidazole structure. This substitution can modulate physicochemical properties such as lipophilicity and metabolic stability, and provide a vector for further chemical elaboration, making it a valuable starting material in synthetic campaigns aimed at discovering next-generation therapeutics.[4]

Chemical Identity and Physicochemical Properties

Precise identification is the foundation of reproducible scientific research. The core identifiers and key physicochemical properties of **7-methyl-1H-benzo[d]imidazole** are summarized below.

Table 1: Chemical Identifiers for **7-methyl-1H-benzo[d]imidazole**

Identifier	Value	Source
CAS Number	4887-83-6	[4]
Molecular Formula	C ₈ H ₈ N ₂	
Molecular Weight	132.16 g/mol	N/A
IUPAC Name	7-methyl-1H-benzimidazole	
InChI Key	QCXGJTGMGJOYDP- UHFFFAOYSA-N	

Table 2: Physicochemical Properties of **7-methyl-1H-benzo[d]imidazole**

Property	Value	Source
Physical Form	Solid	
Melting Point	117 - 122 °C	
Storage	Sealed in a dry place at room temperature.	
Bioaccumulation	Bioaccumulation is not expected (log Pow: -0.41).	

Synthesis and Purification: A Validated Approach

The most common and reliable method for synthesizing 1H-benzimidazoles is the condensation of an o-phenylenediamine with a one-carbon electrophile, such as an aldehyde or a carboxylic acid (or its derivative). For **7-methyl-1H-benzo[d]imidazole**, the logical precursors are 3-methylbenzene-1,2-diamine and formic acid.

Principle of Synthesis (Phillips Condensation)

The reaction, known as the Phillips condensation, involves the initial formation of a formamidine intermediate by reaction of one amino group of the diamine with formic acid. Subsequent intramolecular cyclization via nucleophilic attack of the second amino group onto the formamidine carbon, followed by dehydration, yields the stable aromatic benzimidazole ring. The use of a dehydrating acid catalyst, such as hydrochloric acid, is crucial to drive the final cyclization and dehydration step to completion.

Experimental Protocol: Synthesis

This protocol is a representative method adapted from established procedures for benzimidazole synthesis.[\[5\]](#)[\[6\]](#)

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylbenzene-1,2-diamine (5.0 g, 40.9 mmol).
- Reagent Addition: To the diamine, add formic acid (90%, 25 mL) and concentrated hydrochloric acid (2.5 mL).

- **Reflux:** Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane).
- **Quenching and Neutralization:** After cooling to room temperature, pour the reaction mixture slowly into a beaker containing 150 mL of crushed ice and water. Carefully neutralize the acidic solution by the dropwise addition of concentrated ammonium hydroxide until the pH is approximately 8-9. This should be performed in a fume hood with vigorous stirring, as the neutralization is exothermic.
- **Precipitation and Isolation:** The product will precipitate as a solid. Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation. Collect the crude solid by vacuum filtration, washing the filter cake thoroughly with cold deionized water (3 x 50 mL).
- **Drying:** Dry the collected solid under vacuum at 50 °C to a constant weight.

Experimental Protocol: Purification

The primary method for purifying the crude product is recrystallization, which selects for the desired crystalline product while leaving impurities behind in the solvent.

- **Solvent Selection:** Transfer the crude, dry solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol or an ethanol/water mixture to dissolve the solid completely.
- **Decolorization (Optional):** If the solution is colored, add a small amount of activated charcoal and heat briefly. Filter the hot solution through a fluted filter paper or a Celite pad to remove the charcoal.
- **Crystallization:** Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
- **Isolation:** Collect the purified crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Synthesis and Purification Workflow

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Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is non-negotiable. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Table 3: Predicted Spectroscopic Data for **7-methyl-1H-benzo[d]imidazole** Predicted shifts are based on general benzimidazole spectra and substituent effects.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Technique	Expected Observations
¹ H NMR	δ (ppm) in DMSO-d ₆ :~12.5 (s, 1H, N-H)~8.2 (s, 1H, C2-H)~7.6-7.1 (m, 3H, Aromatic C4, C5, C6-H)~2.5 (s, 3H, -CH ₃)
¹³ C NMR	δ (ppm) in DMSO-d ₆ :~142 (C2)~143-130 (Aromatic Quaternary Carbons)~125-110 (Aromatic CH Carbons)~16-18 (-CH ₃)
FT-IR	ν (cm ⁻¹):~3100-2900 (N-H stretch, broad)~1620, 1580, 1450 (C=C and C=N aromatic stretches)
Mass Spec (EI)	m/z:132 [M] ⁺ (Molecular Ion)Key fragments from loss of HCN, CH ₃

Applications in Drug Development

The **7-methyl-1H-benzo[d]imidazole** scaffold is a valuable starting point for generating compound libraries for screening against various disease targets. The methyl group at the 7-position sterically influences the adjacent N-H group, potentially directing N-alkylation reactions to the N1 position and providing a handle to explore structure-activity relationships (SAR) in that region of the molecule.

Benzimidazole derivatives have been successfully developed as:

- Kinase Inhibitors: The heterocyclic system can form key hydrogen bonds within the ATP-binding pocket of many kinases, which are critical targets in oncology.[2]
- Anticancer Agents: Some derivatives function as topoisomerase inhibitors or DNA minor groove binders, disrupting cancer cell replication.[5]
- Antimicrobial Agents: The scaffold is present in drugs that inhibit microbial synthesis pathways or disrupt cellular integrity.[1]
- Quorum Sensing Inhibitors: Recent research explores benzimidazoles as inhibitors of bacterial communication pathways, offering an alternative to traditional antibiotics.[10]

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Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure safety. **7-methyl-1H-benzo[d]imidazole** is classified as harmful and an irritant.

Table 4: GHS Hazard and Precautionary Statements

Classification	Code	Statement	Source
Hazard	H302	Harmful if swallowed.	
H315		Causes skin irritation.	
H319		Causes serious eye irritation.	
H335		May cause respiratory irritation.	
Precaution	P261	Avoid breathing dust.	
P264		Wash skin thoroughly after handling.	
P280		Wear protective gloves/eye protection/face protection.	
P301+P312		IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.	
P305+P351+P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

Handling Recommendations:

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11][12]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[12][13]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. [11]

Conclusion

7-methyl-1H-benzo[d]imidazole is more than just a chemical compound; it is a versatile tool for the modern medicinal chemist. Its straightforward synthesis, combined with the proven therapeutic potential of the benzimidazole scaffold, makes it an attractive starting point for developing novel drugs. This guide has provided the essential technical information—from synthesis and characterization to applications and safety—required for its effective and safe utilization in a research and development setting.

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